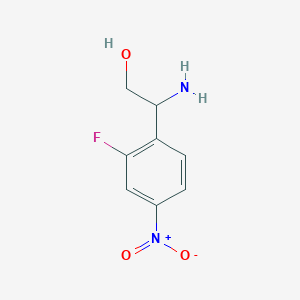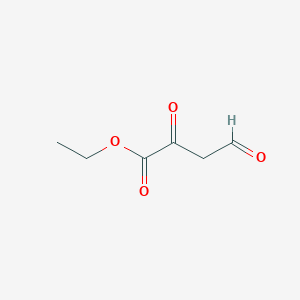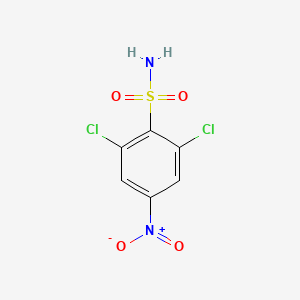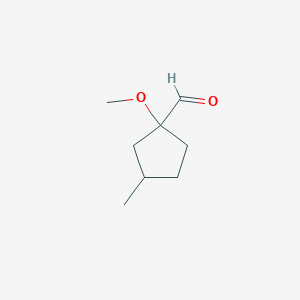
1-Methoxy-3-methylcyclopentane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-3-methylcyclopentane-1-carbaldehyde is a chemical compound with the molecular formula C8H14O2. It belongs to the family of aldehydes and is characterized by a cyclopentane ring substituted with a methoxy group and a methyl group. This compound is often used in various chemical and industrial applications due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-methylcyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclopentanone with methanol in the presence of an acid catalyst to form the methoxy derivative. This intermediate is then subjected to oxidation to yield the desired aldehyde .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions .
化学反応の分析
Types of Reactions: 1-Methoxy-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: 1-Methoxy-3-methylcyclopentane-1-carboxylic acid.
Reduction: 1-Methoxy-3-methylcyclopentanol.
Substitution: Products depend on the nucleophile used, such as 1-ethoxy-3-methylcyclopentane.
科学的研究の応用
1-Methoxy-3-methylcyclopentane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized as a solvent and in the production of fragrances and flavors.
作用機序
The mechanism of action of 1-methoxy-3-methylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is often exploited in biochemical assays and drug development .
類似化合物との比較
1-Methoxycyclopentane-1-carbaldehyde: Lacks the methyl group, resulting in different reactivity and applications.
3-Methylcyclopentane-1-carbaldehyde: Lacks the methoxy group, leading to variations in chemical behavior.
1-Methoxy-3-methylcyclohexane-1-carbaldehyde: Contains a cyclohexane ring instead of a cyclopentane ring, affecting its physical and chemical properties.
Uniqueness: 1-Methoxy-3-methylcyclopentane-1-carbaldehyde is unique due to the presence of both a methoxy and a methyl group on the cyclopentane ring. This combination imparts distinct reactivity and makes it valuable in various synthetic and industrial applications .
特性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
1-methoxy-3-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-7-3-4-8(5-7,6-9)10-2/h6-7H,3-5H2,1-2H3 |
InChIキー |
HKRRDJMGAKJMMW-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C1)(C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



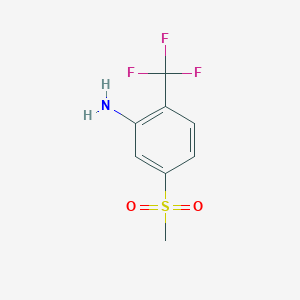
![2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13620209.png)
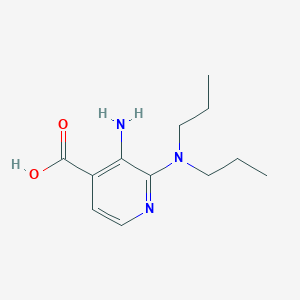
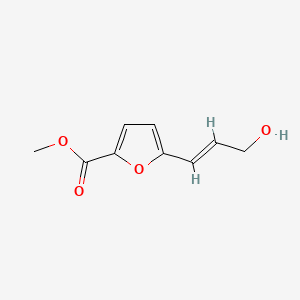
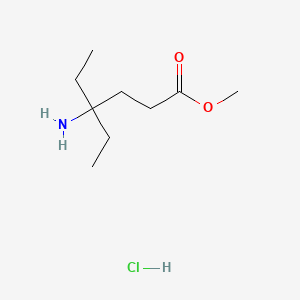
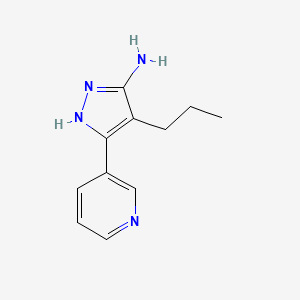
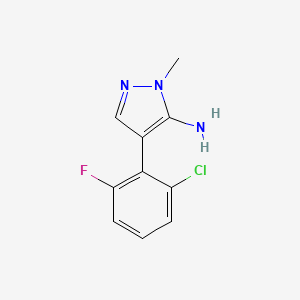
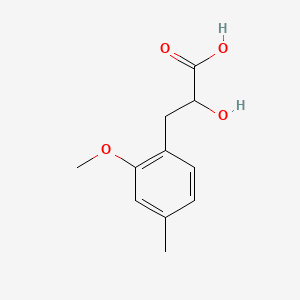
aminehydrochloride](/img/structure/B13620243.png)

